1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride
Overview
Description
1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride is a useful research compound. Its molecular formula is C10H22Cl2N2O2 and its molecular weight is 273.2 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as poly(2-(dimethylamino)ethyl methacrylate), have been used in the production of cationic polymers . These polymers are highly charged and have applications such as flocculants, coagulants, and dispersants .
Mode of Action
It’s worth noting that similar compounds, such as poly(2-(dimethylamino)ethyl methacrylate), have been used to create polymersomes . These polymersomes can respond to external stimuli such as pH and temperature , which suggests that 1-(2-Dimethylamino-ethyl)-piperidine-4-carboxylic acid dihydrochloride might interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been used to create polymersomes, which are currently being studied as drug delivery systems or nanoreactors . This suggests that the compound could potentially affect biochemical pathways related to drug delivery and cellular uptake.
Pharmacokinetics
Similar compounds have been used to create polymersomes, which have been studied for their potential as drug delivery systems . This suggests that the compound could potentially have properties related to absorption, distribution, metabolism, and excretion (ADME) that make it suitable for such applications.
Result of Action
Similar compounds have been used to create polymersomes, which have been studied for their potential as drug delivery systems . This suggests that the compound could potentially have effects related to the delivery of drugs to target cells.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, similar compounds have been used to create polymersomes that respond to external stimuli such as pH and temperature . This suggests that the compound’s action, efficacy, and stability could potentially be influenced by the pH and temperature of its environment.
Properties
IUPAC Name |
1-[2-(dimethylamino)ethyl]piperidine-4-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.2ClH/c1-11(2)7-8-12-5-3-9(4-6-12)10(13)14;;/h9H,3-8H2,1-2H3,(H,13,14);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVRMSCMSMVGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1CCC(CC1)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22Cl2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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